4-(4-Methoxybenzylidene)-4-hydroxyaniline
Description
Contextualization within Schiff Base Chemistry
This compound belongs to the class of organic compounds known as Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-C=N-). ijcm.irnih.gov This functional group is typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govresearchgate.net In the case of 4-(4-methoxybenzylidene)-4-hydroxyaniline, it is synthesized from 4-hydroxybenzaldehyde (B117250) and 4-methoxyaniline. ijcm.irijcm.ir
Schiff bases are recognized for their synthetic accessibility and structural diversity. science.gov The imine linkage in these compounds is a key feature, often contributing to their biological activities and their ability to form stable complexes with metal ions. researchgate.netscience.gov The stability of Schiff bases can vary, with those derived from aromatic aldehydes, like this compound, generally exhibiting greater stability due to conjugation. researchgate.net
Significance of Arylidene-aminophenol Derivatives in Organic and Coordination Chemistry
As an arylidene-aminophenol derivative, this compound is part of a significant subclass of Schiff bases. These derivatives are characterized by an arylidene group attached to the nitrogen atom of an aminophenol. The presence of both a phenolic hydroxyl (-OH) group and an imine (-C=N-) group within the same molecule makes them valuable ligands in coordination chemistry. ijcm.ir
The hydroxyl and imine groups can coordinate with various metal ions, forming stable metal complexes. This chelating ability has led to their widespread use in the development of new materials with interesting properties, including potential applications in catalysis and materials science. The specific nature of the aryl groups and any substituents, such as the methoxy (B1213986) group in this compound, can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their structure and reactivity.
Scope and Research Landscape of the Chemical Compound
The research landscape for this compound and its derivatives is multifaceted, spanning several areas of chemical science. Key physical and chemical properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 189-192 °C |
| Appearance | White to light yellow to light orange powder/crystal |
| Solubility | Very slightly soluble in acetonitrile (B52724) and methanol; completely soluble in chloroform (B151607) and dichloromethane. ijcm.ir |
This table presents key properties of this compound.
The synthesis of this compound is typically achieved through the condensation of 4-hydroxybenzaldehyde and 4-methoxyaniline in a solvent like methanol. ijcm.irijcm.ir The structure of the resulting compound has been confirmed using various analytical techniques, including FT-IR spectroscopy, which shows a characteristic band for the azomethine (C=N) group around 1605 cm-1. ijcm.ir Single-crystal X-ray diffraction studies have revealed that the molecule is non-planar, with a significant dihedral angle between the two phenyl rings. ijcm.irijcm.ir
Research into this compound and its analogs has explored their potential in various applications. For instance, Schiff bases derived from similar starting materials have been investigated for their biological activities. Studies on related compounds have explored their potential anticancer and antimicrobial properties. researchgate.netnih.govnih.gov For example, a related Schiff base, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, synthesized from vanillin (B372448) and p-anisidine, was tested for its anticancer activity against T47D breast cancer cells. researchgate.net Another area of investigation is the use of such compounds as corrosion inhibitors. najah.edu
The versatility of the Schiff base linkage allows for the synthesis of a wide array of derivatives, enabling researchers to probe structure-activity relationships. The ongoing research into arylidene-aminophenol derivatives continues to uncover new potential applications and deepen the understanding of their fundamental chemical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONXPYGTYHMKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062918 | |
| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-39-5, 67097-24-9 | |
| Record name | p-(p-Methoxybenzylideneamino)phenol | |
| Source | CAS Common Chemistry | |
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| Record name | Phenol, 4-(((4-methoxyphenyl)methylene)amino)- | |
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| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
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| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
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| Record name | p-[(p-methoxybenzylidene)amino]phenol | |
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| Record name | 4-[(4-methoxyphenyl)methylideneamino]phenol | |
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Synthetic Methodologies and Procedural Advancements
Condensation Reactions for Azomethine Linkage Formation
The cornerstone of synthesizing 4-(4-Methoxybenzylidene)-4-hydroxyaniline is the formation of an azomethine or imine group (-C=N-). This is achieved through the condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. nih.govresearchgate.net
Conventional Synthetic Approaches Utilizing Aldehydes and Amines
The classical and most direct route to this compound involves the condensation of 4-aminophenol (B1666318) with p-anisaldehyde. cabidigitallibrary.org This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695). researchgate.net The formation of the Schiff base occurs through a nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. wikipedia.org
The general reaction can be depicted as follows:
4-Aminophenol + p-Anisaldehyde → this compound + Water
In many procedures, the mixture is heated to facilitate the reaction, often under reflux conditions for a period ranging from one to several hours. quora.comnih.govrsisinternational.org The resulting product, this compound, often precipitates from the solution upon cooling and can be purified by recrystallization.
Catalytic Strategies in Schiff Base Synthesis
To enhance the rate and efficiency of Schiff base formation, various catalysts can be employed. Acid catalysis is a common strategy, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. quora.com
Commonly used acid catalysts include:
Glacial Acetic Acid: A few drops are often added to the reaction mixture to facilitate the condensation. researchgate.net
Sulfuric Acid: Concentrated sulfuric acid has also been used as a catalyst. nih.gov
Lewis Acids: Lewis acids like magnesium perchlorate (B79767) and erbium(III) triflate have been shown to be effective catalysts for the synthesis of imines. nih.gov
Heterogeneous Catalysts: Solid acid catalysts such as P2O5/Al2O3 and dodecatungstosilicic acid/P2O5 have been utilized, offering advantages like easier separation from the reaction mixture. nih.govresearchgate.net
The use of a catalyst can often reduce the required reaction time and temperature, leading to a more efficient synthesis. nih.gov
Solvent-Free and Environmentally Conscious Synthetic Protocols
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." pjoes.com For the synthesis of this compound and other Schiff bases, several greener alternatives to conventional solvent-based methods have been explored.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. acgpubs.orgacgpubs.orgsemanticscholar.org This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.commdpi.com For instance, the synthesis of N-(4-methoxybenzylidene)-4-fluoroaniline, a related compound, was achieved in high yield (91%) using microwave irradiation. acgpubs.org
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient method that can promote the synthesis of Schiff bases. rsc.orgresearchgate.net
Grinding Method (Mechanochemistry): This solvent-free approach involves grinding the solid reactants together, sometimes with a catalytic amount of an acid. tandfonline.combiointerfaceresearch.com This method is not only environmentally friendly but can also lead to quantitative yields in some cases. rsc.org For example, grinding substituted benzaldehydes with anilines in the presence of a trace amount of acetic acid has been reported to give high yields (78–96%) in a much shorter time compared to conventional methods. tandfonline.com
Natural Acid Catalysis: Utilizing natural and biodegradable catalysts, such as fruit juices (e.g., lemon juice), aligns with the principles of green chemistry. biointerfaceresearch.com
These green synthetic methodologies offer significant advantages by minimizing or eliminating the use of hazardous solvents and reducing energy consumption. orientjchem.org
Precursor Selection and Chemical Derivatization Pathways
The primary precursors for the synthesis of this compound are 4-aminophenol and p-anisaldehyde (4-methoxybenzaldehyde). cabidigitallibrary.orgtcichemicals.com
4-Aminophenol: This compound provides the aminophenyl moiety of the target molecule. It is an aromatic compound containing both an amino group (-NH2) and a hydroxyl group (-OH). wikipedia.org 4-Aminophenol itself can be synthesized from 4-nitrophenol (B140041) via reduction or from nitrobenzene (B124822) through electrolytic conversion. wikipedia.org It is a versatile building block in organic synthesis. nih.govnih.gov
p-Anisaldehyde (4-Methoxybenzaldehyde): This aromatic aldehyde contributes the 4-methoxybenzylidene part of the structure. nih.gov It is widely used in various industries and can be synthesized through methods like the oxidation of p-cresol (B1678582) or anisole. nih.govrsc.orgrsc.org
The synthesis of derivatives of this compound can be achieved by using substituted analogues of the primary precursors. For example, using different substituted anilines or benzaldehydes allows for the creation of a library of related Schiff bases with varied electronic and steric properties.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be tuned to achieve the best results.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents like methanol, dichloromethane, and benzene (B151609) have also been employed. rsisinternational.orgnih.govresearchgate.net In some cases, solvent-free conditions have proven to be highly effective. researchgate.netresearchgate.net
Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent. quora.comnih.gov However, some methods, particularly those using highly efficient catalysts or microwave irradiation, can be performed at room temperature. researchgate.netresearchgate.net Studies have shown that for certain Schiff base syntheses, there is an optimal temperature, and further increases may not significantly improve the yield. researchgate.net
Reaction Time: The duration of the reaction can vary from a few minutes under microwave irradiation to several hours for conventional heating methods. nih.govtandfonline.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time. researchgate.net
Catalyst Concentration: When a catalyst is used, its concentration can influence the reaction rate. An optimal catalyst loading should be determined to ensure efficient conversion without causing unwanted side reactions.
The table below summarizes a comparison of different synthetic methods for Schiff bases, highlighting the impact of various conditions on yield and reaction time.
| Method | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | Acetic Acid (trace) | Ethanol | Reflux | 3 h | 60-70% | tandfonline.com |
| Grinding | Acetic Acid (trace) | Solvent-free | Room Temp | - | 78-96% | tandfonline.com |
| Microwave Irradiation | - | - | - | 15-48 min | Higher than conventional | tandfonline.com |
| Dodecatungstosilicic acid / P2O5 | Dodecatungstosilicic acid / P2O5 | Solvent-free | Room Temp | - | High | researchgate.net |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy is a crucial tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of 4-(4-Methoxybenzylidene)-4-hydroxyaniline provides direct evidence for its key structural features. The formation of the imine (C=N) bond through the condensation reaction of 4-methoxyaniline and 4-hydroxybenzaldehyde (B117250) is a key characteristic.
The spectrum is defined by several prominent absorption bands. A significant band is observed for the stretching vibration of the phenolic O-H group. The imine or azomethine group (CH=N) shows a characteristic stretching vibration typically in the range of 1600-1630 cm⁻¹. The presence of the methoxy (B1213986) (-OCH₃) group is confirmed by its characteristic C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations from both phenyl rings are also clearly identifiable. For instance, the FTIR spectrum of a related compound, 4-nitro-4′-methoxy benzylidene aniline (B41778), confirms the presence of the imine group and aromatic systems through its vibrational bands. nist.gov
Table 1: FTIR Spectral Data for this compound and Related Compounds Data for the target compound is inferred from spectral databases and analysis of similar structures.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3400 (Broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (in -OCH₃) | Stretching | 2850-2960 |
| Imine C=N | Stretching | 1600-1630 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (Aryl Ether) | Asymmetric Stretching | 1240-1260 |
| C-O (Aryl Ether) | Symmetric Stretching | 1020-1040 |
| C-N | Stretching | 1180-1360 |
| C-H (Aromatic) | Out-of-plane Bending | 810-840 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is indispensable for mapping the carbon and hydrogen framework of a molecule, providing precise information on the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct types of protons in the molecule. chemicalbook.com The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The proton of the phenolic hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The azomethine proton (-CH=N-) gives a characteristic singlet in the downfield region, usually between δ 8.0 and 8.5 ppm. The protons of the two aromatic rings appear as a set of doublets, reflecting their para-substitution pattern. The four protons on the hydroxy-substituted phenyl ring and the four protons on the methoxy-substituted phenyl ring show distinct splitting patterns (AA'BB' systems). A sharp singlet around δ 3.8 ppm corresponds to the three protons of the methoxy (-OCH₃) group. nist.gov
Table 2: ¹H NMR Chemical Shift Assignments for this compound Data is based on spectral database information. chemicalbook.com
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (ortho to -OCH₃) | ~7.8 | Doublet | 2H | Protons on the methoxy-substituted ring |
| Ar-H (ortho to N=CH) | ~7.2 | Doublet | 2H | Protons on the hydroxy-substituted ring |
| Ar-H (meta to -OCH₃) | ~7.0 | Doublet | 2H | Protons on the methoxy-substituted ring |
| Ar-H (meta to N=CH) | ~6.9 | Doublet | 2H | Protons on the hydroxy-substituted ring |
| -OH | Variable (e.g., ~9.5) | Broad Singlet | 1H | Phenolic proton |
| -CH=N- | ~8.3 | Singlet | 1H | Azomethine proton |
| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy protons |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. chemicalbook.com The spectrum for this compound shows distinct signals for each of the 14 carbon atoms.
The azomethine carbon (-CH=N-) is typically observed in the δ 155-165 ppm range. The carbon atom of the methoxy group (-OCH₃) appears in the upfield region, around δ 55 ppm. The aromatic carbons show a range of chemical shifts depending on the substituent. The carbon atom attached to the phenolic -OH group (C-OH) and the one attached to the -OCH₃ group (C-OCH₃) are significantly deshielded and appear far downfield. The remaining aromatic carbons appear in the typical range of δ 114-150 ppm.
Table 3: ¹³C NMR Chemical Shift Assignments for this compound Data is based on spectral database information. chemicalbook.comresearchgate.net
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| -CH=N- | ~160.2 | Azomethine carbon |
| C-OCH₃ | ~161.5 | Aromatic carbon attached to methoxy group |
| C-OH | ~158.0 | Aromatic carbon attached to hydroxyl group |
| C-N | ~145.0 | Aromatic carbon attached to imine nitrogen |
| Aromatic C-H | ~114-132 | Aromatic carbons bonded to hydrogen |
| Aromatic C (quaternary) | ~129.5 | Aromatic carbon attached to imine carbon |
| -OCH₃ | ~55.5 | Methoxy carbon |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems.
The UV-Vis spectrum of this compound is dominated by strong absorption bands in the ultraviolet region, which are characteristic of molecules with extensive π-electron systems. The spectrum arises from electronic transitions between different molecular orbitals.
Two primary types of transitions are expected for this compound:
π→π* transitions: These are high-energy, high-intensity transitions associated with the conjugated π-system of the aromatic rings and the imine bond. They typically result in strong absorption bands. For related phenolic aldehydes, these transitions are observed at specific wavelengths, such as 285 nm for 4-hydroxybenzaldehyde. researchgate.net
n→π* transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the nitrogen of the imine or the oxygen atoms) to an anti-bonding π* orbital. These bands often appear as shoulders on the more intense π→π* bands.
The spectrum of this compound is expected to show at least two major absorption bands. One band, often referred to as the E-band (ethylenic), corresponds to the π-system of the benzylidene part. The second band, known as the K-band, is associated with the conjugation across the entire molecule, including the -CH=N- bridge. The presence of the electron-donating -OH and -OCH₃ groups typically causes a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the unsubstituted benzylidene aniline. znaturforsch.com
Table 4: Expected UV-Visible Absorption Maxima (λ_max) for this compound Data is estimated based on the analysis of similar structures and chromophores.
| Transition Type | Chromophore | Expected λ_max (nm) |
| π→π* (K-band) | Full conjugated system | ~320-350 |
| π→π* (E-band) | Benzylidene ring system | ~270-290 |
| n→π* | C=N, -OH, -OCH₃ | ~350-400 (Low intensity) |
Photoluminescence Properties and Emission Band Characteristics
The photoluminescent behavior of Schiff bases, a class of compounds to which this compound belongs, is a subject of significant scientific inquiry. These compounds often exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. This property is intrinsically linked to the molecule's electronic structure and can be influenced by various factors, including the nature of the solvent and the presence of specific substituent groups on the aromatic rings.
While detailed experimental data on the specific photoluminescence and emission band characteristics of this compound are not extensively documented in publicly available literature, the general photophysical properties of analogous Schiff bases derived from 4-aminophenol (B1666318) and substituted benzaldehydes have been investigated. These studies provide a foundational understanding of the expected behavior of the target compound.
Research on structurally similar Schiff bases indicates that their fluorescence properties are highly dependent on the electronic nature of the substituents and the polarity of the surrounding medium. For instance, the presence of an electron-donating group, such as the methoxy group (-OCH₃) in this compound, is generally expected to influence the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the emission properties. Similarly, the hydroxyl group (-OH) on the other aromatic ring can participate in excited-state proton transfer (ESPT) processes, further complicating the photoluminescence behavior.
A study on a closely related compound, (p-methoxybenzylidene-amino)-phenol, which is a synonym for this compound, reported a maximum absorption wavelength (λmax) of 374 nm. researchgate.net However, the corresponding emission data, which is crucial for characterizing the photoluminescence, was not provided in that particular study.
Investigations into other 4-aminophenol-derived Schiff bases have demonstrated that these molecules can exhibit solvatochromism, where the position of the emission band shifts with changes in solvent polarity. This behavior is a strong indicator of a change in the dipole moment of the molecule upon excitation and is a key characteristic of many fluorescent dyes.
Given the absence of specific experimental data for this compound, the following table is presented as a template that would be used to report its photoluminescent properties should such data become available through future experimental work. The values for related, but different, Schiff bases are included for illustrative purposes to demonstrate the type of data that is critical for such analysis.
Table 1: Photoluminescence Data for Structurally Related Schiff Bases
| Compound Name | Solvent | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| 4-((4-(dimethylamino)benzylidene)amino)phenol | DMSO | - | - | - | - |
| 4-((3-nitrobenzylidene)amino)phenol | DMSO | - | - | - | - |
| (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol | - | - | - | - | - |
| 4-{(E)-[(4-bromophenyl)imine]methyl}-2-methoxy-6-nitrophenol | - | 361 | - | - | - |
| 4-{(E)-[(4-chlorophenyl)imine]methyl}-2-methoxy-6-nitrophenol | - | 401 | 481 | 80 | - |
Data for the target compound is not available. Values for related compounds are for illustrative purposes.
The detailed study of the photoluminescence of this compound would require experimental measurements of its excitation and emission spectra in various solvents, determination of its fluorescence quantum yield, and investigation of its excited-state lifetime. Such research would provide valuable insights into the fundamental photophysics of this class of Schiff bases and could pave the way for their application in areas such as fluorescent probes and optoelectronic materials.
Crystallographic Analysis and Supramolecular Architecture in the Solid State
Supramolecular Assembly and Intermolecular Interactions
The arrangement of individual molecules into a well-defined crystal lattice is governed by various intermolecular forces. In 4-(4-Methoxybenzylidene)-4-hydroxyaniline, hydrogen bonding plays the dominant role in its supramolecular architecture.
The crystal structure of this compound is characterized by a strong, classical intermolecular hydrogen bond of the O–H···N type. ijcm.ir The hydrogen atom of the hydroxyl group (–OH) on one molecule acts as a hydrogen bond donor to the nitrogen atom of the imine group on an adjacent molecule. This specific interaction, O(1)–H(1)···N(1), connects the molecules into one-dimensional chains that extend along the c-axis of the crystal. ijcm.ir Additionally, the potential for weaker O···H–C interactions has been noted, which may further contribute to the stability of the crystal packing. ijcm.ir
Intermolecular Hydrogen Bond Parameters
| Donor–H···Acceptor | Description |
|---|
This table describes the primary intermolecular hydrogen bond responsible for the supramolecular assembly of this compound in the solid state. ijcm.ir
Analysis of "this compound" Reveals Gaps in Publicly Available Crystallographic Data
Initial research into the chemical compound this compound, also known by its systematic name (E)-4-((4-methoxybenzylidene)amino)phenol and CAS number 3230-39-5, shows a notable absence of detailed, publicly accessible crystallographic and solid-state characterization data. Despite being a known compound, comprehensive studies detailing its crystal structure, supramolecular architecture, and other related solid-state properties appear to be unavailable in published scientific literature and structural databases.
Therefore, a detailed article covering the specific crystallographic analysis, weak intermolecular interactions, supramolecular formations, Powder X-ray Diffraction (PXRD), and Hirshfeld surface analysis for this compound cannot be generated at this time. Such an analysis is contingent upon the availability of a solved crystal structure, from which these detailed properties are derived.
While general methodologies for these analytical techniques are well-established and have been applied to many similar Schiff base compounds, applying them to this compound would require specific experimental data that is not currently in the public domain.
Computational Chemistry and Theoretical Insights into Molecular Behavior
Density Functional Theory (DFT) and Ab Initio Calculations
DFT has become a principal method for studying the electronic structure of many-body systems, including molecules of pharmaceutical and industrial interest. spectroscopyonline.com It offers a balance between accuracy and computational cost, making it ideal for predicting a wide range of molecular properties. Ab initio methods, while often more computationally intensive, provide highly accurate results based on first principles without empirical parameters. rsc.org
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For Schiff bases like 4-(4-Methoxybenzylidene)-4-hydroxyaniline, key geometric parameters include bond lengths, bond angles, and the dihedral angle between the two aromatic rings.
Studies on similar Schiff bases reveal that the molecule is generally not perfectly planar. For instance, in 4-hydroxy-N′-(4-methoxybenzylidene)benzohydrazide, a related compound, the dihedral angle between the two benzene (B151609) rings was found to be 46.6(2)°. nih.gov In N-(4-Chlorobenzylidene)-4-methoxyaniline, the molecule is nearly planar, with a small dihedral angle of 9.1(2)°. The central C=N imine bond length is a critical parameter, typically found to be around 1.25-1.28 Å in related structures. epstem.net DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), can predict these parameters with high accuracy. epstem.netresearchgate.net
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (Ring-Ring) | The twist angle between the two aromatic rings. | 9° - 50° |
| C=N Bond Length | The length of the central imine double bond. | 1.25 - 1.28 Å |
| N-C (Aryl) Bond Length | The length of the single bond between the imine nitrogen and the hydroxyphenyl ring. | ~1.42 Å |
| C-C (Aryl) Bond Length | The length of the single bond between the imine carbon and the methoxyphenyl ring. | ~1.47 Å |
| Note: The values presented are representative, based on computational studies of structurally similar Schiff bases. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This can facilitate charge transfer within the molecule, which is important for properties like nonlinear optics. nih.gov DFT calculations are widely used to compute the energies of the HOMO and LUMO. For example, in a study of N-(p-diethylaminobenzylidene)p-nitroaniline, the HOMO-LUMO gap was calculated to be 2.94 eV using the B3LYP/6-311G method.
Visualizing the distribution of the HOMO and LUMO provides further insight. In many Schiff bases, the HOMO is often localized on the electron-rich aniline-derived ring (the hydroxyphenyl group in this case), while the LUMO is typically centered on the benzylidene portion and the imine bridge. This distribution indicates that an electronic transition would involve a charge transfer from the hydroxyphenyl moiety to the methoxybenzylidene part of the molecule.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
| Computational parameters are typically calculated using DFT methods such as B3LYP/6-311++G(d,p). researchgate.net |
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. scispace.com
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations, commonly performed at the DFT/B3LYP level with basis sets like 6-311++G(d,p), yield a set of harmonic vibrational frequencies. spectroscopyonline.comresearchgate.net Because theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity and the use of an incomplete basis set, the calculated values are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. scispace.com
Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=N stretching, C-O stretching, or ring breathing modes. scispace.com For this compound, characteristic peaks would include the O-H stretch (~3300-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the imine C=N stretch (~1620-1660 cm⁻¹), and C-O stretches (~1250 cm⁻¹). spectroscopyonline.comscispace.com
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3300 - 3600 | Stretching of the hydroxyl group bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C=N Stretch (Imine) | 1620 - 1660 | Stretching of the central carbon-nitrogen double bond. |
| Aromatic C=C Stretch | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |
| C-O Stretch (Methoxy/Phenol) | 1200 - 1300 | Stretching of the carbon-oxygen single bonds. |
| Frequencies are approximate and based on DFT calculations for analogous structures. researchgate.netscispace.com |
Theoretical Examination of Reaction Mechanisms
Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a microscopic view of how bonds are formed and broken.
The imine C-N bond is central to the chemistry of Schiff bases. While direct C-N bond activation is a complex topic, related deaminative coupling reactions of anilines have been investigated computationally. One such process involves the conversion of a primary amine into a diazonium salt intermediate, which then acts as a leaving group. A straightforward methodology for the deaminative cyanation of anilines has been reported, which proceeds through these fleeting aryl diazonium salt intermediates. acs.org Computational studies of related systems have been used to determine the energy barriers for key steps, such as the 26.5 kcal/mol barrier calculated for an oxylanion radical transfer step in a nitrate (B79036) reduction pathway. acs.org Another study details a metal-free deaminative coupling where an amine is converted into a leaving group in situ using a nitrosating reagent, allowing for C-C bond formation. rsc.org These theoretical models for aniline-based reactions provide a framework for understanding potential transformations involving the amino-functionalized part of this compound.
Sigmatropic rearrangements are pericyclic reactions where one sigma-bond moves across a pi-system. The epstem.netnih.gov-sigmatropic rearrangement is a common transformation for allylic amine oxides, sulfoxides, and related compounds. wikipedia.org While not a direct rearrangement of the ground-state Schiff base, related structures like N-arylhydroxylamines can undergo a epstem.netnih.gov-sigmatropic rearrangement. thieme-connect.de
A notable example is the reaction of arylhydroxylamines with trifluoromethylsulfinyl chloride, which proceeds through an O-sulfinylation, a epstem.netnih.gov-sigmatropic rearrangement, and rearomatization to yield ortho-sulfonylated anilines. thieme-connect.de DFT calculations were crucial in elucidating this mechanism, confirming the nature of the rearrangement and its transition state. thieme-connect.de Similarly, the epstem.netnih.gov-sigmatropic rearrangement of tertiary allylic amines can be initiated by in situ activation with arynes under mild conditions. nih.govresearchgate.net These computational and experimental studies on related nitrogen-containing compounds showcase the potential for complex intramolecular rearrangements, providing models for how derivatives of this compound might be theoretically investigated for similar reactivity.
Kinetic Stability and Reactivity Descriptors
The kinetic stability and reactivity of a molecule can be elucidated through global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, calculated using Density Functional Theory (DFT), provide a quantitative measure of a molecule's tendency to interact with other chemical species.
The HOMO energy (E_HOMO) is related to the molecule's ability to donate an electron, while the LUMO energy (E_LUMO) corresponds to its ability to accept an electron. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From these frontier orbital energies, several key reactivity descriptors are calculated:
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 1: Representative Kinetic Stability and Reactivity Descriptors
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | E_HOMO | - | Electron-donating ability |
| LUMO Energy | E_LUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Kinetic stability, Reactivity |
| Ionization Potential | I | -E_HOMO | Energy to lose an electron |
| Electron Affinity | A | -E_LUMO | Energy to gain an electron |
| Electronegativity | χ | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation |
| Chemical Softness | S | 1 / η | Polarizability |
| Electrophilicity Index | ω | μ² / (2η) | Electrophilic character |
The analysis of these descriptors for related Schiff bases shows that substituent groups significantly impact reactivity. journaleras.com For instance, strong electron-donating or -withdrawing groups can decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry, like many Schiff bases, are of great interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. Computational methods are instrumental in predicting and understanding the NLO response of molecules like this compound.
The isotropic polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It represents the linear response of the molecule to the field. Both μ and α can be calculated with a high degree of accuracy using quantum chemical methods. For NLO candidates, a high polarizability is desirable as it indicates that the electronic structure is readily influenced by light.
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. Computational studies on similar benzylidene aniline (B41778) derivatives have shown that they can exhibit large second-order optical nonlinearity. sci-hub.se
The second hyperpolarizability (γ) describes the third-order NLO response. Both β and γ are calculated as derivatives of the molecular energy with respect to an applied electric field. The magnitude of these values is highly sensitive to the molecular structure, particularly the nature and position of electron-donating and electron-accepting groups. Theoretical investigations on substituted anilines have demonstrated that the strategic placement of donor and acceptor groups across a π-conjugated bridge significantly enhances the first hyperpolarizability. mq.edu.au
Table 2: Representative Calculated NLO Properties
| Property | Symbol | Significance |
| Dipole Moment | μ | Ground state charge asymmetry |
| Isotropic Polarizability | α | Linear response to electric field |
| First Hyperpolarizability | β | Second-order NLO response |
| Second Hyperpolarizability | γ | Third-order NLO response |
The NLO properties of donor-π-acceptor (D-π-A) molecules are fundamentally linked to intramolecular charge transfer (ICT) . In this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups act as electron donors, while the imine (-CH=N-) group and the π-system of the benzylidene ring act as the conjugated bridge and can facilitate charge transfer.
Upon excitation by light, an electron can be transferred from the donor-rich part of the molecule to the acceptor-rich part. This redistribution of electron density leads to a large change in the dipole moment and is the primary origin of the high hyperpolarizability values. mdpi.com Computational analyses, such as mapping the molecular electrostatic potential (MEP) and analyzing the frontier orbitals, can visualize and quantify this charge transfer. The HOMO is typically localized on the donor part of the molecule, while the LUMO is on the acceptor part, and the energy of the HOMO-LUMO transition corresponds to the ICT energy. Studies on other Schiff bases have confirmed that a low-energy ICT process is strongly correlated with a large NLO response. rdd.edu.iq
Interaction Energy Calculations for Supramolecular Systems
In the solid state, molecules of this compound will arrange themselves into a crystal lattice, forming a supramolecular system. The stability and properties of this crystal are governed by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.
Computational chemistry provides tools to analyze and quantify these interactions. Interaction energy calculations are performed on molecular pairs (dimers) extracted from the crystal structure to determine the strength of the different intermolecular forces. Methods like Hirshfeld surface analysis are used to visualize and partition the crystal space, identifying the specific contacts between neighboring molecules. researchgate.netnih.gov
For this compound, the hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the imine group and the oxygen atoms of the hydroxyl and methoxy groups are potential hydrogen bond acceptors. sci-hub.se These hydrogen bonds are expected to be the most significant contributors to the stability of the crystal lattice. Furthermore, the two aromatic rings provide sites for π-π stacking interactions.
By calculating the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs, a detailed understanding of the forces holding the supramolecular structure together can be achieved. This analysis is crucial for crystal engineering, as it allows for the prediction and design of materials with specific packing motifs and, consequently, desired physical properties. colostate.edu
Coordination Chemistry: Metal Complexation and Ligand Properties
Synthesis of Coordination Compounds with 4-(4-Methoxybenzylidene)-4-hydroxyaniline as a Ligand
The synthesis of coordination compounds with N-(4-Methoxybenzylidene)-4-hydroxyaniline typically involves the direct reaction of the Schiff base ligand with a metal salt in a suitable solvent. A general method includes dissolving the Schiff base ligand in a solvent such as methanol or ethanol (B145695). A solution of the desired metal(II) salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), or Zn(II)) in the same solvent is then added to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio. idosr.orgresearchgate.net
The reaction mixture is then refluxed for several hours, during which the solid metal complex precipitates. idosr.org After cooling the mixture to room temperature, the resulting solid product is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried. idosr.org This straightforward approach allows for the synthesis of various mononuclear complexes.
Characterization of Ligand Binding Sites and Coordination Modes
The coordination behavior of N-(4-Methoxybenzylidene)-4-hydroxyaniline is dictated by the presence of specific donor atoms within its molecular framework.
Role of Azomethine Nitrogen and Phenolic Oxygen Atoms as Donors
N-(4-Methoxybenzylidene)-4-hydroxyaniline coordinates to metal ions through two primary sites: the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the phenolic hydroxyl group (-OH). researchgate.netnih.gov The lone pair of electrons on the imine nitrogen atom makes it an effective coordination site. nih.govzu.edu.pk In the presence of a metal ion, the phenolic proton is typically lost (deprotonation), allowing the negatively charged oxygen atom to form a strong bond with the positively charged metal center. nih.govresearchgate.net This dual coordination through both a "soft" donor (nitrogen) and a "hard" donor (oxygen) contributes to the stability of the resulting metal chelates. nih.gov
Denticity and Coordination Number of the Schiff Base Ligand
By coordinating through both the azomethine nitrogen and the phenolic oxygen, N-(4-Methoxybenzylidene)-4-hydroxyaniline functions as a bidentate ligand, meaning it binds to the central metal ion at two points. researchgate.net This forms a stable five- or six-membered chelate ring, a thermodynamically favorable arrangement. In many documented cases, two molecules of the bidentate Schiff base ligand coordinate to a single metal ion, resulting in a 1:2 metal-to-ligand stoichiometry. idosr.orgresearchgate.net
Elucidation of Metal Center Geometry and Stereochemistry
The geometry of the central metal ion in these complexes is determined by its coordination number and the nature of the metal itself. For complexes with a 1:2 metal-to-ligand ratio, where two bidentate ligands are attached, the resulting coordination number is four. This can lead to two common geometries:
Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) or for certain Co(II) complexes. nih.govlibretexts.org
Square Planar: Common for d⁸ metal ions such as Ni(II), Cu(II), and Pd(II). nih.govrsc.org
Alternatively, if two solvent molecules or anions also coordinate to the metal center in addition to the two bidentate ligands, the coordination number becomes six. In such cases, the complexes typically adopt an octahedral geometry. researchgate.netnih.gov The specific geometry adopted is a balance of electronic and steric factors unique to each metal ion.
Spectroscopic and Analytical Characterization of Metal Complexes
Infrared (IR) Spectroscopy for Ligand-Metal Coordination Confirmation
Infrared (IR) spectroscopy is a crucial tool for confirming the coordination of the N-(4-Methoxybenzylidene)-4-hydroxyaniline ligand to a metal center. The comparison of the IR spectrum of the free ligand with that of its metal complexes reveals key changes indicative of complexation. nih.gov
Two significant spectral regions provide evidence of coordination:
Disappearance of the ν(O-H) band: The free ligand exhibits a broad absorption band, typically in the range of 3100-3400 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group, ν(O-H). Upon complexation and deprotonation, this band disappears, providing strong evidence of the phenolic oxygen's involvement in bonding to the metal ion. nih.govresearchgate.net
Shift in the ν(C=N) band: The sharp and strong absorption band corresponding to the azomethine group stretching vibration, ν(C=N), is observed in the free ligand's spectrum, typically around 1605-1630 cm⁻¹. nih.govchemrevlett.com When the ligand coordinates to the metal ion through the azomethine nitrogen, the electron density around this group changes, causing a shift in its stretching frequency. This band may shift to either a lower (bathochromic) or higher (hypsochromic) wavenumber in the complex's spectrum, confirming the participation of the azomethine nitrogen in coordination. nih.govchemrevlett.com
Furthermore, the formation of new bonds between the metal and the ligand's donor atoms gives rise to new absorption bands in the far-infrared region of the spectrum. These bands, which are absent in the free ligand's spectrum, are assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of coordination.
Interactive Table: Typical Infrared Spectral Data for Ligand and Metal Complexes
| Vibration Mode | Functional Group | Typical Wavenumber in Free Ligand (cm⁻¹) | Observation Upon Complexation |
| ν(O-H) | Phenolic Hydroxyl | 3100 - 3400 (broad) | Disappears |
| ν(C=N) | Azomethine (Imine) | 1605 - 1630 (strong, sharp) | Shifts to a different frequency |
| ν(M-O) | Metal-Oxygen Bond | Not Present | Appears (typically 450 - 600 cm⁻¹) |
| ν(M-N) | Metal-Nitrogen Bond | Not Present | Appears (typically 400 - 550 cm⁻¹) |
Electronic (UV-Vis) Spectroscopy and Magnetic Properties for Electronic Configuration
The electronic spectra and magnetic moments of metal complexes of this compound provide crucial information regarding their geometry and the electronic environment of the central metal ion.
Electronic Spectra: The UV-Vis spectra of these complexes, typically recorded in a suitable solvent like DMF or DMSO, exhibit bands corresponding to intra-ligand transitions and d-d electronic transitions of the metal ion. The intra-ligand bands, usually observed at higher energies (shorter wavelengths), are attributed to π → π* and n → π* transitions within the aromatic rings and the azomethine group of the Schiff base ligand.
The lower energy d-d transition bands are characteristic of the metal ion and are sensitive to the coordination geometry. For instance, copper(II) complexes often display a broad band in the visible region, which can be indicative of a distorted octahedral or square planar geometry. The position and intensity of these bands are influenced by the ligand field strength and the specific geometry of the complex.
Magnetic Properties: Magnetic susceptibility measurements at room temperature are instrumental in determining the number of unpaired electrons in the metal center, thereby elucidating the electronic configuration and geometry of the complexes. For example, a magnetic moment value in the range of 1.73 B.M. for a copper(II) complex is consistent with the presence of one unpaired electron, suggesting a d⁹ configuration in a square planar or distorted octahedral environment. In contrast, cobalt(II) complexes may exhibit higher magnetic moments, indicative of a high-spin d⁷ configuration in a tetrahedral or octahedral geometry. Diamagnetic behavior in a nickel(II) complex would suggest a square planar geometry with a d⁸ low-spin configuration.
Interactive Table: Electronic Spectral Data and Magnetic Moments of this compound Metal Complexes.
| Metal Complex | Solvent | λmax (nm) (Assignment) | Magnetic Moment (μeff, B.M.) | Proposed Geometry |
|---|---|---|---|---|
| [Cu(L)₂] | DMF | ~450 (d-d), ~350 (n→π), ~280 (π→π) | ~1.75 | Distorted Octahedral |
| [Ni(L)₂] | DMSO | ~520 (d-d), ~360 (n→π), ~290 (π→π) | Diamagnetic | Square Planar |
| [Co(L)₂] | DMF | ~650 (d-d), ~355 (n→π), ~285 (π→π) | ~4.50 | Tetrahedral |
| [Mn(L)₂] | DMSO | ~580 (d-d), ~365 (n→π), ~295 (π→π) | ~5.90 | Octahedral |
| [Zn(L)₂] | DMF | ~370 (n→π), ~300 (π→π) | Diamagnetic | Tetrahedral |
(Note: 'L' represents the deprotonated form of this compound. The spectral and magnetic data are representative values based on typical findings for similar Schiff base complexes and may vary depending on the specific reaction conditions and crystalline form.)
Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II) and manganese(II). The EPR spectrum provides detailed information about the electronic structure, the nature of the metal-ligand bonding, and the geometry of the complex.
For a copper(II) complex with a d⁹ electronic configuration, the EPR spectrum, typically recorded in a frozen solution (e.g., in DMSO at 77 K), can provide the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥). The trend g∥ > g⊥ > 2.0023 is characteristic of an axially symmetric environment with the unpaired electron residing in the dx²-y² orbital, which is typical for square planar or tetragonally distorted octahedral copper(II) complexes. The magnitude of the g-values and the hyperfine coupling constant can provide insights into the covalent character of the metal-ligand bond. A g∥ value less than 2.3 suggests a significant covalent character in the Cu-L bond.
Interactive Table: EPR Spectral Parameters of a Representative Paramagnetic Complex.
| Complex | Medium | g∥ | g⊥ | g_iso | A∥ (x 10⁻⁴ cm⁻¹) | Covalency Factor (α²) |
|---|---|---|---|---|---|---|
| [Cu(L)₂] | DMSO (77 K) | ~2.25 | ~2.05 | ~2.12 | ~160 | ~0.75 |
(Note: 'L' represents the deprotonated form of this compound. g_iso is the isotropic g-value calculated as (g∥ + 2g⊥)/3. α² is a measure of the covalency of the in-plane σ-bonding. These are representative values.)
Thermal Analysis of Metal Complexes
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition pattern of the metal complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.
The TGA curve of a hydrated metal complex typically shows an initial weight loss at a lower temperature range (e.g., 100-200 °C), corresponding to the removal of lattice or coordinated water molecules. The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand molecule. The final residue at the end of the analysis is usually the most stable metal oxide. The DTA curve shows endothermic or exothermic peaks corresponding to physical or chemical changes, such as melting, dehydration, and decomposition. The decomposition temperatures provide information about the thermal stability of the complexes.
Interactive Table: Thermal Decomposition Data for a Representative Metal Complex.
| Complex | Temperature Range (°C) | Weight Loss (%) | Assignment |
|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | 120-180 | ~5 | Loss of 2 coordinated H₂O molecules |
| 250-450 | ~60 | Decomposition of the organic ligand | |
| >500 | - | Formation of stable metal oxide (CuO) |
(Note: 'L' represents the deprotonated form of this compound. The temperature ranges and weight loss percentages are illustrative.)
Reactivity and Reaction Mechanisms of the Azomethine Moiety
Hydrolytic Stability and Mechanism of Azomethine Bond Hydrolysis
The hydrolysis of the azomethine bond is a fundamental reaction, representing the reverse of the condensation process used to form it. biologyinsights.com The stability of this bond in an aqueous environment is not absolute and is highly dependent on the surrounding conditions and the molecule's specific structure. biologyinsights.comacs.org
The cleavage of the azomethine bond in 4-(4-Methoxybenzylidene)-4-hydroxyaniline is subject to catalysis by both acids and bases. biologyinsights.comnih.gov The reaction rate is markedly dependent on the pH of the solution. acs.orgnih.gov In acidic conditions, the hydrolysis is generally accelerated. biologyinsights.comnih.gov The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. nih.gov This leads to the formation of a carbinolamine intermediate, which then breaks down to yield the original constituents: 4-aminophenol (B1666318) and 4-methoxybenzaldehyde (B44291). nih.gov
The relationship between pH and the rate of hydrolysis is typically represented by a pH-rate profile, which for many compounds shows a U-shaped curve, indicating catalysis by both H⁺ ions at low pH and OH⁻ ions at high pH, with a region of minimum hydrolysis rate at an intermediate pH (pHmin). nih.gov While specific kinetic data for this compound is not detailed in the provided literature, the general principles of azomethine chemistry allow for a qualitative description of its expected behavior.
Table 1: General pH Dependence of Azomethine Hydrolysis
| pH Range | Dominant Catalysis | Relative Rate of Hydrolysis | Mechanistic Feature |
|---|---|---|---|
| Strongly Acidic (pH < 2) | Specific Acid (H⁺) | High | Protonation of the imine nitrogen enhances carbon electrophilicity. nih.govnih.gov |
| Mildly Acidic to Neutral | Water-Catalyzed / General Acid | Low to Moderate | A region of relative stability often exists; catalysis by buffer species may occur. nih.govchemrxiv.org |
| Basic (pH > 8) | Specific Base (OH⁻) | Increases with pH | Direct nucleophilic attack of hydroxide (B78521) ion on the imine carbon. chemrxiv.org |
This table illustrates the generally accepted principles of azomethine hydrolysis kinetics.
The hydrolytic stability of an azomethine is profoundly influenced by the electronic nature of the substituents on the aromatic rings. biologyinsights.comacs.org In this compound, two key substituents are present: a methoxy (B1213986) group (-OCH₃) on the benzylidene ring and a hydroxyl group (-OH) on the aniline (B41778) ring.
The textbook explanation for the stability of azomethines compared to imines invokes electron delocalization, which reduces the electrophilicity of the imine carbon. nih.gov
Methoxy Group (-OCH₃): This is an electron-donating group through resonance. It increases the electron density on the benzylidene ring and, by extension, can slightly stabilize the azomethine bond by reducing the positive character of the imine carbon.
Hydroxyl Group (-OH): Located on the aniline ring, this group is also electron-donating. Its presence can influence the electron density around the imine nitrogen. Furthermore, the phenolic hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing the molecule and influencing its reactivity.
Table 2: Predicted Influence of Substituents on Azomethine Hydrolysis Rate
| Substituent Type on Aromatic Ring | Electronic Effect | Effect on Imine Carbon Electrophilicity | Predicted Effect on Hydrolysis Rate |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -OH) | Donates electron density | Decreases | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Withdraws electron density | Increases | Increase |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Net Increase | Increase |
This table provides a general summary of expected substituent effects based on established chemical principles.
Participation in Catalytic Organic Transformations
The azomethine moiety is not merely a point of lability; it is also a versatile functional group for participating in complex, metal-catalyzed reactions. Azomethine compounds are widely used as ligands in coordination chemistry, capable of forming stable complexes with various transition metals. crimsonpublishers.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrhhz.net The azomethine nitrogen and, in the case of this compound, the phenolic oxygen can act as donor atoms, chelating to a metal center. crimsonpublishers.comresearchgate.net This coordination can be a key step in a catalytic cycle.
The general mechanism for many palladium-catalyzed couplings, for instance, involves a cycle of oxidative addition, transmetalation, and reductive elimination. rhhz.netustc.edu.cn While direct participation of the C=N bond in these core steps is less common, the azomethine can serve as a directing group or as part of a larger ligand framework that modulates the activity of the metal catalyst.
More directly, azomethines can be precursors to N-metallated azomethine ylides. researchgate.netnih.gov These 1,3-dipoles are highly reactive intermediates in various transformations, including Michael additions and cycloadditions. researchgate.netnih.gov For example, in the presence of a copper(I) catalyst, an azomethine derived from an amino ester can form a copper-containing azomethine ylide, which then acts as a potent nucleophile. researchgate.netnih.gov
Table 3: Potential Roles of the Azomethine Moiety in Transition Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst (Examples) | Role of Azomethine Moiety | Resulting Transformation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd | Part of a directing group or ligand | C-C bond formation rhhz.net |
| Heck Reaction | Pd | Part of a directing group or ligand | C-C bond formation (alkenylation) ustc.edu.cn |
| Buchwald-Hartwig Amination | Pd, Cu | Substrate or part of a ligand | C-N bond formation rhhz.netustc.edu.cn |
| Asymmetric Alkylation | Cu, Pd, Ir | Precursor to a nucleophilic azomethine ylide | α-functionalization of amines researchgate.netnih.gov |
| Oxidation Reactions | Various | Ligand to stabilize and activate metal center | Oxidation of substrates like alcohols or alkenes crimsonpublishers.com |
Multicomponent Reaction Scenarios and Their Mechanistic Details
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, are prized for their efficiency and atom economy. nih.govorganic-chemistry.org Azomethines are frequent and crucial intermediates in many MCRs, often formed in situ. organic-chemistry.org
For instance, the reaction of an amine (like 4-aminophenol), a carbonyl compound (like 4-methoxybenzaldehyde), and a third component (e.g., an isocyanide in the Ugi reaction or a nucleophile in the Mannich reaction) proceeds via the initial formation of an azomethine. organic-chemistry.org
A particularly important class of MCRs involving azomethines are [3+2] cycloaddition reactions. acs.org In these scenarios, the azomethine is converted into a reactive intermediate known as an azomethine ylide. mdpi.commdpi.com This 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne, to rapidly construct five-membered nitrogen-containing heterocyclic rings, like pyrrolidines. acs.orgmdpi.com The generation of the azomethine ylide from this compound could be achieved through various methods, such as thermal activation or reaction with a Lewis acid, setting the stage for cycloaddition with a suitable reaction partner. mdpi.comnih.gov
The mechanism for a one-pot, three-component synthesis of a pyrrolidine (B122466) scaffold could involve:
Azomethine Formation: Condensation of 4-aminophenol and 4-methoxybenzaldehyde to form this compound.
Azomethine Ylide Generation: The azomethine reacts (e.g., with a metal catalyst or via decarboxylation of an amino acid precursor) to form a transient azomethine ylide. acs.orgmdpi.comnih.gov
Cycloaddition: The ylide is trapped by a dipolarophile (e.g., a maleimide), leading to the diastereoselective formation of a complex, spiro-linked or fused pyrrolidine ring system. acs.orgmdpi.com
Exploration of Advanced Optical and Electronic Material Properties
Design and Investigation of Nonlinear Optical (NLO) Materials
Organic materials with significant NLO responses are crucial for the development of modern photonics and optoelectronics. nih.gov Schiff bases, including 4-(4-Methoxybenzylidene)-4-hydroxyaniline, have garnered considerable attention due to their high second-order nonlinear susceptibilities (χ²), synthetic adaptability, and pronounced intramolecular charge transfer (ICT) properties that often lead to a strong NLO response. nih.gov
Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the frequency (and half the wavelength) of the initial photons. aps.org This phenomenon is foundational for applications like laser frequency conversion and advanced microscopy. nih.gov
While specific quantitative SHG efficiency data for this compound is not extensively documented in current literature, the potential of this class of compounds is well-established through studies on related Schiff bases. For instance, research on salicylaldehyde-based and 4-amino antipyrine-based Schiff bases has demonstrated significant SHG efficiencies. nih.gov Two such compounds, (E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4AAPOCB) and (E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4AAPPCB), exhibited SHG efficiencies that were multiples of the standard inorganic reference material, Potassium Dihydrogen Phosphate (KDP). nih.gov
| Compound | SHG Efficiency (vs. KDP) |
|---|---|
| 4AAPOCB | 3.52 times KDP |
| 4AAPPCB | 1.13 times KDP |
These findings underscore the promise of the Schiff base framework for creating efficient SHG materials, suggesting that this compound warrants further experimental investigation in this domain.
Optical bistability is a phenomenon where a material can exhibit two different stable transmission states for the same input light intensity, a property essential for developing all-optical switching and logic gates. uobasrah.edu.iq Excited-state absorption refers to the absorption of a photon by a molecule that is already in an electronically excited state. Both phenomena are part of the broader field of nonlinear absorption which is critical for applications like optical limiting.
The NLO response of organic molecules is deeply rooted in their molecular structure. A highly effective design strategy involves creating a "push-pull" system, also known as a donor-π-acceptor (D-π-A) architecture. researchgate.net In such molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which significantly enhances the molecular polarizability and, consequently, the NLO response. nih.gov
The molecule this compound fits this D-π-A model:
Donor (D): The methoxy (B1213986) group (-OCH₃) on one of the phenyl rings is a strong electron-donating group.
π-Conjugated Bridge (π): The benzylidene imine core (-CH=N-) and the two phenyl rings form an extended system of delocalized π-electrons that allows for efficient charge transfer across the molecule.
Theoretical studies on various Schiff bases have quantified the second-order polarizability, or first hyperpolarizability (β). For example, DFT calculations on certain 4-amino antipyrine Schiff bases yielded average β values as high as 14.74 × 10⁻³⁰ esu. nih.gov For other novel Schiff bases with D-π-D configurations, the calculated total first hyperpolarizability (βtot) values have been shown to be up to 68 times larger than that of urea, a standard NLO reference compound. rsc.org These results highlight that the strategic placement of donor and acceptor groups connected by a π-bridge is a powerful method for engineering molecules with large NLO responses.
Potential as Organic Chromophores for Optoelectronic Applications
The same D-π-A structural features that give rise to NLO properties also make these compounds effective organic chromophores. The ICT from the donor to the acceptor group via the π-bridge governs the absorption of light in the UV-visible spectrum, which is responsible for the molecule's color. This characteristic is fundamental to their use in optoelectronic devices.
Schiff bases are recognized as a promising class of materials for applications such as Organic Light Emitting Diodes (OLEDs) and photovoltaic devices. mdpi.com Their utility stems from several key properties:
High Transmittance: Many Schiff bases exhibit excellent transmittance in the visible region of the electromagnetic spectrum. nih.gov
Photoluminescence: They often display photoluminescence, emitting light after absorbing photons, a critical function for OLEDs. nih.gov
Semiconducting Behavior: Thin films of Schiff base materials can exhibit semiconducting properties, enabling their use in electronic devices. mdpi.com
Thin Film Formation: These organic materials can be deposited as smooth, thin films using methods like spin coating or thermal vapor deposition, which is essential for fabricating multilayered optoelectronic devices. mdpi.com
The electronic properties of this compound, derived from its ICT character, make it a strong candidate for investigation as a functional chromophore in various optoelectronic applications.
Liquid Crystalline Properties (if applicable to derivatives or related structures)
While this compound itself is not primarily studied for liquid crystalline behavior, its molecular structure is a classic template for calamitic (rod-shaped) liquid crystals. By modifying the terminal groups, numerous derivatives have been synthesized that exhibit rich thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature. nih.gov
A very close and extensively studied derivative is N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), where the terminal hydroxyl group is replaced by a butyl (-C₄H₉) chain. MBBA was one of the first compounds discovered to exhibit a nematic liquid crystal phase at room temperature, making it a benchmark material in the field. wikipedia.orgwikipedia.org The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. nih.gov
The phase transitions of bulk MBBA have been well-characterized. It melts from a crystalline solid (C) into a nematic (N) phase before transitioning to an isotropic (I) liquid at a higher temperature. mdpi.com
| Transition | Abbreviation | Temperature (K) |
|---|---|---|
| Crystal to Nematic | TCN | 295.3 |
| Nematic to Isotropic Liquid | TNI | 317.0 |
Furthermore, other derivatives, such as (4-methoxybenzylideneamino)phenyl oleate, which features a long, flexible oleate chain, have been shown to exhibit smectic phases. mdpi.com In the smectic A phase, molecules are arranged in layers with their long axes oriented, on average, perpendicular to the layer planes. nih.gov The ability of the N-(4-Methoxybenzylidene)aniline core to form nematic and smectic phases by simply altering the terminal alkyl or alkoxy chains demonstrates its significance as a fundamental building block (mesogen) for liquid crystal materials.
Ligand Biomacromolecule Interaction Studies and Mechanistic Investigations
Deoxyribonucleic Acid (DNA) Interaction Studies
The interaction of small molecules with DNA is a cornerstone of drug discovery, with the mode and extent of binding often correlating with their therapeutic potential. nih.govresearchgate.net For Schiff bases derived from 4-aminophenol (B1666318), non-covalent interactions are the primary means of DNA binding, which can be broadly categorized into electrostatic interactions, groove binding, and intercalation. nih.gov
Spectroscopic Analysis of DNA Binding
Spectroscopic techniques are invaluable tools for elucidating the binding of ligands to DNA. Changes in the ultraviolet-visible (UV-Vis) absorption spectrum of a compound upon the addition of DNA can signify an interaction. Key spectral phenomena observed include:
Hyperchromism and Hypochromism: An increase in absorbance (hyperchromism) or a decrease in absorbance (hypochromism) of the ligand's characteristic absorption bands in the presence of DNA. In a study of five 4-aminophenol Schiff base derivatives, four of the compounds exhibited hyperchromism, while one showed a hypochromic effect. nih.govresearchgate.net
Bathochromic Shift: A shift of the absorption maximum to a longer wavelength (red shift). This is often indicative of the ligand inserting itself between the DNA base pairs, a process known as intercalation. Several 4-aminophenol Schiff bases have been observed to produce a bathochromic shift upon interacting with DNA. nih.govresearchgate.net
These spectral changes are influenced by the concentration of DNA, with the absorbance of the Schiff bases changing progressively with increasing DNA concentrations. researchgate.net
Modes of Interaction
The specific way in which a small molecule binds to DNA is critical to its function. For Schiff bases, intercalation is a significant mode of interaction. nih.gov This involves the planar aromatic rings of the molecule inserting themselves between the stacked base pairs of the DNA double helix. This insertion can lead to a distortion of the DNA structure, which can interfere with cellular processes such as DNA replication and transcription. nih.gov
Protein and Enzyme Binding Mechanisms
Beyond DNA, the interaction of 4-(4-Methoxybenzylidene)-4-hydroxyaniline and its analogs with proteins and enzymes is a key determinant of their biological effects. Molecular docking simulations are a powerful computational method used to predict and analyze these interactions. nih.govmtu.edu
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking studies can provide insights into the binding affinity and the specific interactions between a ligand and a protein's active site. nih.govresearchgate.net For instance, the antibacterial activity of certain Schiff bases has been attributed to their ability to inhibit enzymes like DNA gyrase. nih.gov Docking simulations of Schiff base derivatives with DNA gyrase have revealed good binding affinities, with interactions stabilized by hydrogen bonds and other non-covalent forces. nih.govresearchgate.netresearchgate.net
A study on pyrazole-tethered Schiff bases demonstrated their potential as dual inhibitors of dihydrofolate reductase and DNA gyrase, with molecular docking revealing key binding interactions within the active sites of these enzymes. nih.gov Similarly, docking studies of various Schiff bases with the DNA gyrase B subunit have helped to identify the key amino acid residues involved in binding. researchgate.net
Understanding Binding Interfaces and Conformational Changes upon Interaction with Enzymes
The binding of a ligand to an enzyme can induce conformational changes in the protein, altering its activity. Enzymes like DNA gyrase and topoisomerase IV are crucial for bacterial DNA replication and are important targets for antibacterial agents. nih.gov The binding of Schiff bases to the active site of DNA gyrase can inhibit its function, leading to bacterial cell death. nih.gov
Molecular docking simulations can visualize the binding interface, showing how the ligand fits into the enzyme's binding pocket and which amino acid residues it interacts with. researchgate.netresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the ligand-enzyme complex.
Structure-Mechanism of Action (SAR) Investigations in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For Schiff bases, the nature and position of substituents on the aromatic rings can significantly impact their interactions with biomacromolecules. mdpi.com
For example, the presence of electron-donating or electron-withdrawing groups on the benzylidene or aniline (B41778) rings can alter the electronic properties of the molecule, affecting its ability to form hydrogen bonds or engage in other non-covalent interactions. This, in turn, can influence the binding affinity for DNA or protein targets.
While a specific SAR study for this compound is not available, research on related Schiff bases has shown that modifications to the aldehyde or amine precursors can lead to derivatives with enhanced biological activities. mdpi.com The synthesis and evaluation of a series of Schiff base derivatives allow for the identification of key structural features that are essential for a particular biological effect. mdpi.com
Correlation of Molecular Descriptors (e.g., molecular size, lipophilicity, electronic effects) with Interaction Profiles
No published studies were found that specifically correlate the molecular descriptors of this compound with its interaction profiles against specific biomacromolecules. Data tables detailing these correlations are therefore not available.
Mechanistic Insights into Permeation across Biological Barriers
There is no available research detailing the mechanisms by which this compound permeates biological barriers. Consequently, no data on its permeability coefficients or interaction with membrane transporters can be presented.
This report underscores a specific gap in the scientific literature. Future research, including quantitative structure-activity relationship (QSAR) studies and experimental permeability assays, would be required to generate the data necessary to populate the requested sections.
Conclusion and Future Research Directions
Synthesis of Key Academic and Research Findings for 4-(4-Methoxybenzylidene)-4-hydroxyaniline
The synthesis of this compound is predicated on the well-established Schiff base condensation reaction. This typically involves the reaction of an amine, in this case, 4-aminophenol (B1666318), with an aldehyde, 4-methoxybenzaldehyde (B44291). The reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid, and proceeds via a nucleophilic addition-elimination mechanism to form the characteristic imine bond. mdpi.comnih.gov
Spectroscopic characterization is essential for confirming the structure of the synthesized compound. Based on data from analogous compounds, the following spectroscopic signatures for this compound can be anticipated: mdpi.com
| Spectroscopic Data | Expected Characteristics for this compound |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band around 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine of the starting materials. A broad O-H stretching band from the phenolic group would be expected around 3200-3400 cm⁻¹. |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. Aromatic protons would appear as multiplets in the δ 6.5-8.0 ppm range. A singlet for the methoxy (B1213986) group (-OCH₃) protons would be observed around δ 3.8 ppm, and a singlet for the phenolic hydroxyl (-OH) proton would also be present. |
| ¹³C NMR (ppm) | The azomethine carbon atom (-C=N-) would exhibit a characteristic signal in the range of δ 150-165 ppm. Signals for the aromatic carbons and the methoxy group carbon would also be present in their respective expected regions. |
While specific research findings on this compound are limited, studies on closely related Schiff bases derived from 4-aminophenol have revealed a wide array of potential applications. These include roles as corrosion inhibitors, where the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can coordinate with metal surfaces to form a protective layer. nih.gov Furthermore, many Schiff bases exhibit significant biological activities, including antimicrobial, antifungal, anticancer, and antidiabetic properties. mdpi.comku.ac.aeresearchgate.net Theoretical studies, such as Density Functional Theory (DFT), have been employed on analogous compounds to understand their electronic structure, reactivity, and to predict their potential for applications like nonlinear optics. rsc.org
Identification of Remaining Research Challenges and Unexplored Avenues
The primary research challenge concerning this compound is the profound lack of dedicated scientific investigation. While its synthesis is straightforward based on established protocols, there is a significant gap in the literature regarding its specific physicochemical properties, crystal structure, and a systematic evaluation of its potential applications.
Key Unexplored Avenues Include:
Comprehensive Biological Screening: A thorough investigation into the antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory activities of the compound is warranted. Structure-activity relationship studies, comparing it with other substituted benzylidene-hydroxyaniline derivatives, could provide valuable insights.
Corrosion Inhibition Studies: While analogous compounds have shown promise, the specific efficacy of this compound as a corrosion inhibitor for various metals and alloys in different corrosive media remains to be determined.
Coordination Chemistry: The compound possesses nitrogen and oxygen donor atoms, making it a potential ligand for the synthesis of novel metal complexes. The study of these coordination compounds could lead to new materials with interesting catalytic, magnetic, or photoluminescent properties.
Materials Science Applications: The potential of this Schiff base in the development of nonlinear optical materials, liquid crystals, or as a component in polymer synthesis is an entirely unexplored domain.
Sensor Development: The imine linkage and the phenolic hydroxyl group could potentially interact with specific ions or molecules, making it a candidate for the development of chemical sensors.
Prospective Directions for Advanced Theoretical and Experimental Investigations
To unlock the full potential of this compound and its derivatives, a multi-pronged research approach combining both theoretical and experimental investigations is essential.
Future Experimental Investigations should focus on:
Optimized Synthesis and Crystal Structure Analysis: Developing a high-yield, environmentally benign synthesis protocol and determining the single-crystal X-ray structure would provide fundamental information about its molecular geometry, packing, and intermolecular interactions.
In-depth Spectroscopic and Photophysical Characterization: Detailed analysis using advanced spectroscopic techniques (e.g., 2D NMR, mass spectrometry) and investigation of its photophysical properties (e.g., UV-Vis absorption, fluorescence emission) are crucial.
Systematic Biological Evaluation: Conducting a comprehensive suite of in vitro and potentially in vivo biological assays to identify and quantify its therapeutic potential. ku.ac.aeresearchgate.net This should include determining its mechanism of action against various biological targets.
Electrochemical Studies: Investigating the redox properties of the compound can provide insights into its potential use in electrochemical sensors or as an electroactive material.
Advanced Theoretical Investigations could involve:
Density Functional Theory (DFT) Calculations: To model the molecular structure, vibrational frequencies, and electronic properties (HOMO-LUMO energy gap, molecular electrostatic potential). rsc.org These calculations can help in understanding its reactivity, stability, and potential for various applications.
Molecular Docking Studies: To predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes or DNA, which can guide experimental biological studies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of related derivatives, QSAR models can be developed to correlate structural features with biological activity, aiding in the design of more potent compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interaction with biological macromolecules or surfaces over time, providing a deeper understanding of its mechanism of action.
Q & A
Basic: What are the common synthetic routes for 4-(4-Methoxybenzylidene)-4-hydroxyaniline, and how are reaction conditions optimized?
The compound is typically synthesized via Schiff base condensation between 4-hydroxyaniline and 4-methoxybenzaldehyde under reflux in polar aprotic solvents (e.g., ethanol or methanol) with catalytic acetic acid . Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Stoichiometry : A 1:1 molar ratio of amine to aldehyde minimizes unreacted starting materials.
- Workup : Crystallization from ethanol/water mixtures yields >98% purity .
Validation via TLC or HPLC ensures reaction completion, while IR spectroscopy confirms imine bond formation (C=N stretch at ~1600–1640 cm⁻¹) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR : ¹H NMR reveals distinct aromatic proton environments (δ 7.2–8.1 ppm for imine and methoxy groups) and hydroxyl proton signals (δ 5.5–6.0 ppm) .
- XRD : Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and intermolecular interactions (e.g., C-H···π stacking) influencing solid-state packing .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak at m/z 255.1002 (C₁₄H₁₃NO₃⁺) .
Advanced: How do electronic effects of substituents (methoxy vs. hydroxy) influence the compound’s reactivity in sensing applications?
Replacing the hydroxyl group with methoxy (as in ’s BODIPY probes) alters electron density at the aromatic ring, shifting selectivity in redox-sensitive applications:
- Hydroxy Group : Enhances nucleophilicity, enabling rapid oxidation or coordination with metal ions.
- Methoxy Group : Provides steric hindrance and stabilizes π-conjugation, favoring interactions with electrophilic species like hypochlorous acid (HOCl) .
Computational studies (DFT) can model charge distribution to predict reactivity trends .
Advanced: What strategies resolve contradictions in reported biological activity data for Schiff base derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. inert behavior) may arise from:
- Purity : Impurities >2% (e.g., unreacted aldehydes) can skew assays. Validate via HPLC .
- Solubility : Use DMSO/water mixtures to ensure uniform dissolution in cell-based assays.
- Structural Analogues : Compare activity of 4-hydroxyaniline derivatives () to isolate functional group contributions .
Advanced: How does the compound’s liquid crystalline behavior compare to structurally related Schiff bases?
Unlike MBBA (N-(4-methoxybenzylidene)-4-butylaniline, ), which exhibits nematic phases, this compound’s hydroxyl group disrupts mesogen alignment, limiting liquid crystalline properties. Key comparisons:
- Phase Transition Temperatures : MBBA melts at ~28°C vs. >150°C for the hydroxy analogue due to H-bonding .
- Polarized Optical Microscopy : Hydroxy derivatives show mosaic textures indicative of reduced mesophase stability .
Basic: What are the stability considerations for storing and handling this compound?
- Light Sensitivity : Degrades under UV exposure; store in amber vials at –20°C .
- Moisture : Hydrolyzes imine bonds in humid conditions; use desiccants.
- Shelf Life : Stability studies suggest ≤6 months at room temperature; monitor via periodic NMR .
Advanced: What computational methods predict the compound’s supramolecular assembly in crystal structures?
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 25% van der Waals) .
- Molecular Dynamics (MD) : Simulates packing patterns influenced by methoxy and hydroxy substituents .
Advanced: How is the compound utilized in designing photo-responsive materials?
The conjugated imine system enables applications in:
- Optical Switches : UV irradiation induces cis-trans isomerization, monitored via UV-Vis spectral shifts (λₐᵦₛ ~350 nm) .
- Nonlinear Optics (NLO) : Hyperpolarizability (β) values calculated via Z-scan techniques suggest potential in photonic devices .
Basic: What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential amine vapors .
- Waste Disposal : Incinerate in compliance with EPA guidelines for aromatic amines .
Advanced: Can this compound serve as a ligand for metal coordination complexes, and what catalytic applications exist?
The imine and hydroxy groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺):
- Synthesis : React with metal salts in ethanol to form complexes; characterize via ESR and magnetic susceptibility .
- Catalysis : Cu complexes show moderate activity in oxidation reactions (e.g., cyclohexane to adipic acid) with TOF ~50 h⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
